
7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .作用机制
7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the CB1 receptor, this compound blocks the binding of endocannabinoids, which are naturally occurring compounds that activate the receptor. This results in a decrease in the activity of the CB1 receptor and a corresponding decrease in the physiological effects of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role as a CB1 receptor antagonist, this compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, and its inhibition by this compound leads to an increase in anandamide levels. This has been shown to have a number of physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
实验室实验的优点和局限性
One of the primary advantages of using 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to selectively block the activity of the receptor without affecting other receptors or physiological processes. However, one limitation of using this compound is its relatively low potency, which can limit its effectiveness in certain experiments.
未来方向
There are a number of potential future directions for research on 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide. One area of interest is the development of more potent CB1 receptor antagonists that can be used in a wider range of experiments. Additionally, there is interest in exploring the potential therapeutic applications of this compound and other CB1 receptor antagonists in the treatment of various diseases and conditions, including pain, inflammation, and neurological disorders. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on various physiological processes, which may lead to a better understanding of the role of the endocannabinoid system in health and disease.
合成方法
The synthesis of 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide involves the reaction of 2-aminobenzofuran with ethyl 4-bromobutyrate, followed by the reaction of the resulting intermediate with 4-(pyridin-4-yl)thiazol-2-amine. The final product is obtained after purification and characterization.
科学研究应用
7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a pharmacological tool to study the function of the cannabinoid CB1 receptor. This compound has been shown to be a selective CB1 receptor antagonist, and its use has allowed researchers to gain a better understanding of the role of CB1 receptors in various physiological processes.
属性
IUPAC Name |
7-ethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXYLJIZYKZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

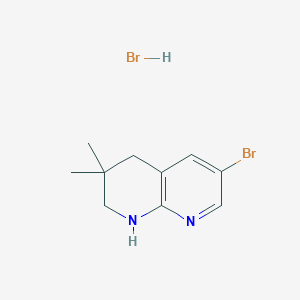
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2973706.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)
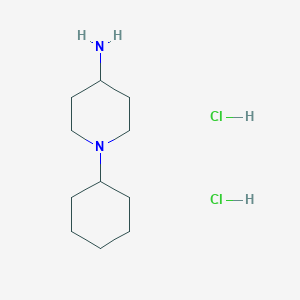
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
![N-(3,4-dichlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2973716.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)
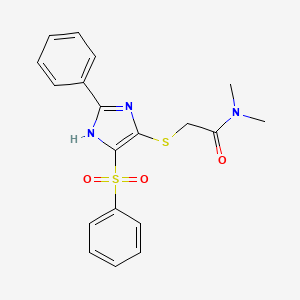
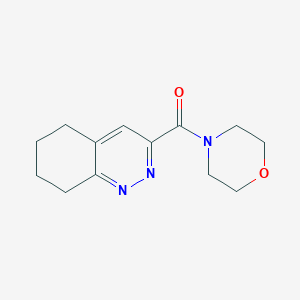
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
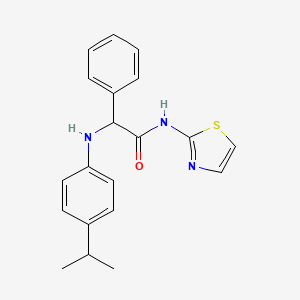
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)